2-Fluoroacrolein

Description

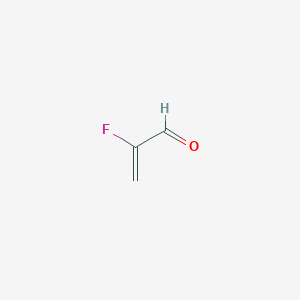

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoroprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FO/c1-3(4)2-5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBNWHZGDKLEHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161187 | |

| Record name | 2-Fluoroacrolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13989-27-0 | |

| Record name | 2-Fluoroacrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013989270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoroacrolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoroacrolein and Its Precursors

Direct Synthesis Approaches to 2-Fluoroacrolein

Direct methods for producing this compound often rely on the transformation of specifically designed precursors through reactions that unveil the aldehyde functionality.

Thermal cleavage presents a viable route for the synthesis of this compound. One documented method involves the high-temperature cracking of an acetal (B89532) precursor. In this process, 1-((1-butoxy-2-fluoropropenyl)oxy)butane is mixed with steam and passed through a cleavage reactor at 250°C. googleapis.com The resulting exhaust gas is then cooled and purified through rectification to yield the this compound product with a reported yield of 70%. googleapis.com

| Precursor | Reaction Conditions | Product | Yield |

| 1-((1-butoxy-2-fluoropropenyl)oxy)butane | Mixed with steam (1:1 ratio), passed through a cracker at 250°C with N₂ carrier gas, followed by cooling and rectification. | This compound | 70% |

Acid-catalyzed hydrolysis is a common and effective method for generating this compound from its acetal derivatives. A specific example is the hydrolysis of 1-((1-butoxy-2-fluoropropenyl)oxy)butane. chemicalbook.com By treating this precursor with 10% hydrochloric acid at 70°C for two hours, followed by rectification, this compound can be obtained in high yields, reportedly reaching 90%. googleapis.comgoogle.com This pathway offers a high conversion rate under controlled laboratory conditions. googleapis.comgoogle.com

| Precursor | Reagents | Temperature | Duration | Product | Yield |

| 1-((1-butoxy-2-fluoropropenyl)oxy)butane | 10% Hydrochloric Acid | 70°C | 2 hours | This compound | 90% |

For larger-scale production, a multi-step synthesis has been developed. capes.gov.brthieme-connect.com This method begins with the addition of chlorofluorocarbene to n-butyl vinyl ether, which forms a cyclopropyl (B3062369) ether intermediate. capes.gov.br This intermediate is then refluxed in a mixture of n-butanol and pyridine (B92270), leading to the formation of an acetal. capes.gov.brthieme-connect.com Subsequent hydrolysis of this acetal yields this compound. capes.gov.brthieme-connect.com This approach is noted as a practical preparation for producing the compound on a larger scale. lookchem.com

Hydrolytic Pathways to this compound Derivatives

Indirect Synthetic Routes Involving this compound as an Intermediate

This compound also plays a crucial role as a transient intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical field.

Fluorinated building blocks can be chemically manipulated to generate this compound derivatives in situ for subsequent reactions. For instance, in the synthesis of Vericiguat, a multi-step process starts with tetrafluoropropanol. mdpi.commdpi.com This starting material is converted into a morpholino derivative, which is then methylated to form a morpholinium cation. mdpi.commdpi.com Treatment with sodium hydroxide (B78521) eliminates a fluorine atom, and subsequent hydrolysis of the remaining difluoromethyl group results in the formation of a this compound derivative (specifically, (2Z)-3-(diethylamino)-2-fluoroprop-2-enal). mdpi.commdpi.comuni.lu This α,β-unsaturated aldehyde then reacts with an aminopyrazole in the next step of the synthesis. mdpi.commdpi.com This demonstrates the utility of generating a this compound scaffold from a different fluorinated precursor to construct complex heterocyclic systems. mdpi.com

Furthermore, this compound itself serves as a starting material for synthesizing other valuable compounds, such as 3-fluorovinylglycine, via a modified Strecker synthesis. nih.govtandfonline.com It is also used in Diels-Alder reactions, for example with thebaine, to create complex fluorinated morphinan (B1239233) adducts. nih.gov

Sustainable Synthetic Strategies for this compound

The development of environmentally friendly and economically viable synthetic methods is a continuous goal in chemistry. Some traditional routes to 2-fluoroacrylates have been criticized for their drawbacks. googleapis.com For example, methods starting from 2-fluoroacetic acid esters are noted to use highly toxic materials and require expensive reagents and cryogenic conditions. googleapis.comgoogle.com Other routes, such as those beginning with 2-fluoromalonic acid esters, suffer from high raw material costs and poor atom economy. googleapis.comgoogle.com

In this context, methods like the large-scale synthesis involving the cleavage of a cyclopropyl ether may offer a more efficient alternative. capes.gov.brthieme-connect.com Phase-transfer catalysis, recognized as a green methodology in organic synthesis, has been associated with the article describing this large-scale preparation, suggesting it may employ principles of sustainable chemistry. researchgate.net The high-yield hydrolytic pathway from 1-((1-butoxy-2-fluoropropenyl)oxy)butane also represents an efficient conversion, contributing to a more sustainable process by maximizing product output from the precursor. googleapis.comgoogle.com

Chemical Reactivity and Mechanistic Studies of 2 Fluoroacrolein

Cycloaddition Reactions of 2-Fluoroacrolein

Cycloaddition reactions are powerful tools for the construction of cyclic systems. This compound, with its electron-deficient double bond, is an excellent dienophile for [4+2] cycloadditions and can theoretically participate in other cycloaddition modes.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic organic chemistry for forming six-membered rings. youtube.com this compound's behavior as a dienophile has been explored, revealing intricate details regarding its selectivity and reactivity.

Regioselectivity in the Diels-Alder reaction refers to the preferential formation of one constitutional isomer over another when both the diene and dienophile are unsymmetrical. mdpi.comlibretexts.org The outcome is largely governed by electronic effects, where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. libretexts.orgresearchgate.net

In the reaction of this compound with an unsymmetrical diene like thebaine, a morphinan-6,8-diene, a high degree of regioselectivity is observed. The reaction exclusively yields adducts resulting from the formation of a bond at the C-7 position of the thebaine skeleton, with no detectable formation of the 8-substituted regioisomers. molaid.comcapes.gov.br This outcome is consistent with the general principles of Diels-Alder reactions involving electron-rich dienes and electron-poor dienophiles, where the orbital coefficients of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) dictate the preferred orientation. mdpi.com

Stereoselectivity in the Diels-Alder reaction addresses the preferential formation of one stereoisomer. This includes diastereoselectivity (endo vs. exo) and facial selectivity (attack from one face of the diene or dienophile). nih.govwikipedia.org

The reaction between thebaine and this compound demonstrates notable stereoselectivity. The cycloaddition occurs on the β-face of the thebaine molecule and results in a mixture of two diastereomeric adducts. molaid.comcapes.gov.brnih.gov The major product is the 7β-fluoro-7α-formyl adduct, formed in an 88:12 ratio with the 7α-fluoro-7β-formyl diastereomer. molaid.comcapes.gov.br This preference highlights the influence of the existing stereocenters in the diene on the transition state of the cycloaddition.

| Diastereomer | Configuration | Product Ratio (%) |

|---|---|---|

| Major Adduct | 7β-fluoro-7α-formyl | 88 |

| Minor Adduct | 7α-fluoro-7β-formyl | 12 |

Furthermore, studies involving the reaction of cyclopentadiene (B3395910) with α-haloacroleins, including this compound, have shown that stereoselectivity can be controlled by catalysts. mdpi.comrsc.org While such reactions typically favor the exo adduct due to steric hindrance, specific chiral supramolecular catalysts have been developed to achieve high, anomalous endo-selectivity. mdpi.comrsc.orgyoutube.com For the reaction with this compound, a chiral catalyst enabled the formation of the endo product in high yield (endo:exo = 82:18) and with excellent enantioselectivity (96% ee). youtube.com

The hetero-Diels-Alder reaction is a variation where either the diene or the dienophile contains a heteroatom, leading to the formation of heterocyclic compounds. youtube.com In the context of this compound, its carbonyl group can act as the dienophilic component.

During the reaction of thebaine with this compound, in addition to the standard carbocyclic Diels-Alder adducts, a hetero-Diels-Alder adduct is formed as a significant by-product in 11% yield. molaid.comcapes.gov.br In this pathway, the C=O double bond of the formyl group of this compound acts as the dienophile, reacting with the diene system of thebaine. This results in an adduct with a 1-fluoro-vinyl substituent at the 8α position. molaid.com This demonstrates the dual reactivity of this compound, where both its C=C and C=O double bonds can participate in cycloadditions under the same conditions.

Derivatives of this compound have also been employed in hetero-Diels-Alder reactions. For instance, N,N-dimethylhydrazones prepared from 2-fluoro-2-alkenals undergo [4+2] cycloadditions where the C=N bond participates, leading to the synthesis of fluorinated pyridine (B92270) derivatives. mdpi.com

Anomalous pathways in cycloadditions refer to outcomes that deviate from the expected, electronically favored products. The formation of the hetero-Diels-Alder adduct in the reaction with thebaine can be considered an anomalous pathway, as it competes with the conventional Diels-Alder reaction. molaid.comcapes.gov.br

Another example of an anomalous outcome is the catalyst-controlled formation of the endo adduct in the reaction between cyclopentadiene and this compound. mdpi.comrsc.orgyoutube.com Typically, the reaction of cyclopentadiene with α-substituted acroleins favors the exo product to minimize steric interactions. mdpi.com However, the use of specifically designed chiral supramolecular Lewis acid catalysts can reverse this selectivity, making the sterically more congested endo pathway the major one. mdpi.comrsc.orgyoutube.com This control over the kinetic product distribution represents a significant achievement in overcoming inherent substrate biases.

The [2+2] cycloaddition is a reaction that combines two components with double bonds to form a four-membered ring. These reactions are typically induced photochemically for standard alkenes or can occur thermally with specialized π-systems like ketenes. researchgate.netrsc.org While this compound possesses a C=C double bond theoretically capable of participating in such reactions, specific studies detailing its [2+2] cycloaddition reactions are not prevalent in the reviewed scientific literature. General principles suggest that a photochemical [2+2] cycloaddition could be possible, leading to the formation of a cyclobutane (B1203170) ring, but specific examples and their outcomes for this compound remain to be extensively documented.

Diels-Alder Cycloadditions of this compound

Hetero Diels-Alder Reactions of this compound

Nucleophilic Addition Reactions of this compound

This compound, as an α,β-unsaturated aldehyde, is susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon. The fluorine atom at the α-position influences the electrophilicity of these sites.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key reaction for this compound. wikipedia.orgdalalinstitute.commasterorganicchemistry.comspcmc.ac.in In this reaction, the nucleophile adds to the β-carbon of the double bond. spcmc.ac.in The general mechanism involves the formation of a carbanion from a Michael donor, which then attacks the Michael acceptor (this compound). researchgate.net

Organocatalytic asymmetric Michael additions have been explored to create chiral molecules. researchgate.netbeilstein-journals.orgnih.gov For instance, the reaction of cyclopentane-1,2-dione with alkylidene oxindoles has been studied using a multifunctional squaramide catalyst, yielding Michael adducts with high enantioselectivities. beilstein-journals.orgnih.gov While this specific example does not use this compound, it demonstrates a relevant catalytic approach. The thia-Michael reaction, involving the addition of a thiol to an activated alkene, represents another variation of this reaction. windows.net

A modified Strecker synthesis has been employed to produce racemic 3-fluorovinylglycine from this compound. nih.gov This method involves the formation of an imine from bis(4-methoxyphenyl)methanamine, followed by the addition of a nitrile group using TMS-CN to form compound 38 . Subsequent hydrolysis of 38 with 6 M HCl yields the desired racemic 3-fluorovinylglycine (25 ). nih.gov This approach has also been used to transfer the monofluorovinyl group from this compound in a reaction with 4,4'-dimethoxybenzhydrylamine (B98210) to synthesize a monofluorovinyl amino acid. arkat-usa.orgresearchgate.net The initial step involves the transformation of the aldehyde into a cyanoamine, followed by treatment with refluxing 6N HCl. arkat-usa.orgresearchgate.net

Michael Addition Reactions of this compound

Oxidation and Derivatization Reactions of this compound

This compound can be oxidized to form 2-fluoroacrylic acid. smolecule.comlookchem.com This transformation is a key step in the synthesis of 2-fluoroacrylates. google.comgoogleapis.comgoogleapis.com The oxidation can be carried out using various oxidizing agents, including 30% hydrogen peroxide, peroxybenzoic acid, or m-chloroperoxybenzoic acid (m-cpba). google.comgoogleapis.comgoogleapis.com For example, reacting this compound with m-cpba in dichloromethane (B109758) at 20°C yields 2-fluoroacrylic acid with a 92% yield. google.comgoogleapis.com Another method involves using 30% hydrogen peroxide in the presence of ferric chloride as a catalyst at 30°C. google.comgoogleapis.com The resulting 2-fluoroacrylic acid can then be esterified by reacting it with an alcohol to produce the corresponding 2-fluoroacrylate. google.comgoogleapis.com Derivatization is a common strategy to enhance the analytical detection of carboxylic acids. nih.govnih.gov

Table 1: Oxidation of this compound to 2-Fluoroacrylic Acid

| Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| m-chloroperoxybenzoic acid (m-cpba) | None | Dichloromethane | 20 | 92 | google.comgoogleapis.com |

The photochemical behavior of this compound has been investigated, particularly in the context of cycloaddition reactions. mdpi.commdpi.comresearchgate.net For example, in a Diels-Alder reaction with thebaine, this compound yielded a mixture of normal Diels-Alder adducts and a hetero-Diels-Alder adduct. mdpi.commdpi.comresearchgate.netnih.gov The reaction, conducted in benzene (B151609) at 50°C, produced the 7β-fluoro-7α-formyl and 7α-fluoro-7β-formyl adducts in a ratio of 88:12. mdpi.comnih.gov Photochemical transformations are also utilized in the synthesis of biologically active molecules and can be performed in both batch and flow reactors. mdpi.com

Oxidation of this compound to Carboxylic Acid Derivatives

Cascade and Tandem Reactions Involving this compound

This compound participates in cascade and tandem reactions, which allow for the construction of complex molecular architectures in a single synthetic operation. One notable example is its use in Diels-Alder reactions. In the presence of a supramolecular catalyst, the Diels-Alder reaction between cyclopentadiene and this compound can proceed with high endo/exo selectivity and enantioselectivity. mdpi.comdokumen.pub Specifically, using an optimized supramolecular catalyst, the reaction yields the endo-adduct with an 82:18 endo:exo ratio and 96% enantiomeric excess (ee). dokumen.pub

Furthermore, the N,N-dimethylhydrazone derivative of this compound undergoes [4+2] cycloaddition reactions with dienophiles like dimethyl acetylenedicarboxylate (B1228247) to form 3-fluoropyridine (B146971) derivatives. psu.educapes.gov.br These reactions demonstrate the utility of this compound as a building block in the synthesis of fluorinated heterocyclic compounds. psu.edu Organocatalytic cascade reactions, such as the vinylogous Michael addition-triggered triple-cascade, have been developed for similar α,β-unsaturated systems to create complex fused ring systems. rsc.org

Applications of 2 Fluoroacrolein As a Key Synthetic Intermediate

Construction of Complex Fluorinated Molecular Architectures

The presence of both an aldehyde and a fluorinated double bond makes 2-fluoroacrolein a valuable precursor for creating sophisticated molecular structures that incorporate fluorine, an element known to modulate biological and material properties.

This compound serves as a key dienophile and reaction partner in the synthesis of various fluorinated heterocyclic systems. Its reactivity in cycloaddition reactions allows for the direct introduction of a fluoro-formyl group, which can be further elaborated into diverse functionalities.

A significant application is its use in the Diels-Alder reaction with dienes to construct complex carbocyclic and heterocyclic frameworks. For instance, the reaction of this compound with thebaine, a morphinan (B1239233) alkaloid, has been investigated. nih.govmdpi.commdpi.com This cycloaddition results in the formation of normal Diels-Alder adducts, specifically a diastereomeric mixture of 7-fluoro-7-formyl derivatives. mdpi.com In a specific study, the reaction yielded a mixture where the 7β-fluoro-7α-formyl adduct was the major product over the 7α-fluoro-7β-formyl isomer. nih.govmdpi.com Alongside these, a hetero-Diels-Alder adduct was also observed as a by-product. nih.govmdpi.com

Table 1: Diels-Alder Reaction of Thebaine with this compound nih.govmdpi.com

| Reactant 1 | Reactant 2 | Reaction Type | Products | Product Ratio (7β-fluoro-7α-formyl : 7α-fluoro-7β-formyl) |

|---|---|---|---|---|

| Thebaine | This compound | [4+2] Cycloaddition (Diels-Alder) | 7-fluoro-7-formyl-thebaine adducts, Hetero-Diels-Alder adduct | 88:12 |

Furthermore, derivatives of this compound are instrumental in building other complex heterocyclic cores. In the synthesis of Vericiguat, a drug containing a fluorinated 1H-pyrazolo[3,4-b]pyridine core, a this compound derivative is a key intermediate. mdpi.commdpi.com This α,β-unsaturated aldehyde reacts with an aminopyrazole under acidic conditions, leading to a cyclization that incorporates the crucial fluorine atom into the target heterocyclic system. mdpi.commdpi.com

The synthesis of amino acids containing fluorine, particularly at the α-position, is of great interest due to their potential to create peptides with enhanced stability and unique conformational properties. nih.gov this compound provides a direct route to certain fluorinated amino acid precursors.

One documented method involves the use of this compound to prepare a monofluorovinyl amino acid. arkat-usa.org The synthesis transfers the monofluorovinyl group from this compound to the final amino acid product. The process begins by reacting this compound with 4,4'-dimethoxybenzhydrylamine (B98210) to form a cyanoamine intermediate. arkat-usa.org Subsequent treatment of this intermediate with hydrochloric acid yields the desired α-amino acid derivative bearing a fluorovinyl moiety. arkat-usa.org

While direct syntheses starting from this compound are specific, the broader context of α-fluoro-α-amino acid synthesis highlights the importance of fluorinated building blocks. General strategies often involve the fluorination of chiral precursors or the use of fluorinated C2 or C3 synthons in reactions like Michael additions or Gabriel-type aminations, although these can require harsh conditions. nih.gov The development of mild, metal-free photoredox-catalyzed methods for the carbofluorination of dehydroalanine (B155165) derivatives represents a modern approach to accessing a wide range of these valuable compounds. nih.gov

Intermediate in Complex Heterocyclic Synthesis

Role in Fluorinated Polymer Science

This compound and its direct derivatives, such as 2-fluoroacrylates, are important monomers in the synthesis of fluorinated polymers. The incorporation of fluorine into polymers can significantly enhance key properties like thermal stability, chemical resistance, and hydrophobicity, leading to high-performance materials. smolecule.com

2-Fluoroacrylate, which can be produced through the oxidation of this compound, is utilized as a monomer for creating specialized fluorinated polymers. smolecule.comgoogle.com These polymers are valued for applications demanding high durability and specific optical properties. For example, polymers derived from 2-fluoroacrylate are used in the production of fluorine-containing optical fiber materials. google.com The synthesis of such polymers leverages the reactivity of the double bond in the fluoroacrylate monomer during polymerization.

Table 2: Polymer Applications of 2-Fluoroacrylate Monomer google.com

| Monomer | Derived Polymer Type | Key Properties | Reported Applications |

|---|---|---|---|

| 2-Fluoroacrylate | Fluorinated Polymer | High glass transition temperature, Low surface energy, Aging resistance | Fluorine-containing optical fiber materials, High-strength structural materials (e.g., aircraft windshields), Materials for integrated circuits and electronic wiring boards |

Catalysis and Stereochemical Control in 2 Fluoroacrolein Chemistry

Asymmetric Induction in 2-Fluoroacrolein Reactions

Asymmetric induction is the process of preferentially forming one enantiomer or diastereoisomer over another during a chemical reaction, guided by a chiral feature in the substrate, reagent, or catalyst. wikipedia.org In the context of this compound, both enantioselective and diastereoselective transformations have been explored.

Enantioselective reactions aim to produce a chiral product as a single enantiomer. A notable example involves the asymmetric Diels-Alder reaction between this compound and cyclopentadiene (B3395910). mdpi.com Researchers developed a highly effective chiral supramolecular catalyst system that induces high levels of enantioselectivity. This catalyst is prepared in situ from a chiral BINOL-derived phosphoric acid, phenylboronic acid, and the powerful Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). mdpi.comnii.ac.jp The application of this catalytic system resulted in the formation of the corresponding Diels-Alder adducts in high yields and with exceptional enantiomeric excess (ee). mdpi.com

| Reactants | Catalyst System | Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| This compound and Cyclopentadiene | Chiral BINOL-derived phosphoric acid / Phenylboronic acid / B(C₆F₅)₃ | 82–93% | >99% | mdpi.com |

Diastereoselective control refers to the preferential formation of one diastereomer over others. This is often achieved through substrate control, where the inherent chirality of a starting material dictates the stereochemical outcome of the reaction.

A prominent example is the Diels-Alder reaction of this compound with thebaine, a complex chiral alkaloid. mdpi.commdpi.comresearchgate.net The reaction yields a mixture of two diastereomeric normal Diels-Alder adducts, 7β-fluoro-7α-formyl and 7α-fluoro-7β-formyl derivatives. The facial selectivity of the approach of this compound to the thebaine diene system leads to a significant preference for one diastereomer, with the two products forming in an 88:12 ratio. mdpi.com

Another approach to diastereoselective control involves the use of chiral auxiliaries. In one study, a derivative of this compound bearing a 2,3-butanediol (B46004) as a chiral auxiliary was used in a cyclopropanation reaction. However, this method resulted in low diastereomeric excesses of 44-46%. unl.pt

| Reaction Type | Reactants | Key Feature | Diastereomeric Ratio / Excess | Source |

|---|---|---|---|---|

| Diels-Alder | This compound and Thebaine | Substrate Control | 88:12 | mdpi.com |

| Cyclopropanation | 3-Substituted this compound derivative | Chiral Auxiliary (2,3-butanediol) | 44-46% de | unl.pt |

Enantioselective Transformations of this compound

Application of Lewis Acid Catalysis in this compound Chemistry

Lewis acid catalysis is a cornerstone of modern organic synthesis, where metal-based or other electron-deficient species are used to activate substrates. wikipedia.org In reactions involving this compound, Lewis acids can coordinate to the carbonyl oxygen, increasing the compound's reactivity as a dienophile in cycloaddition reactions. wikipedia.org

The most successful application of Lewis acid catalysis in this context is in the asymmetric Diels-Alder reaction. The catalyst B(C₆F₅)₃, a potent Lewis acid, is a critical component of the chiral supramolecular system that effectively catalyzes the reaction between this compound and cyclopentadiene. mdpi.com This system demonstrates how a Lewis acid can be integrated into a sophisticated chiral environment to achieve high reactivity and selectivity. mdpi.comnii.ac.jp

Chiral Catalysis for Asymmetric Induction with this compound

The use of chiral catalysts is a highly desirable method for achieving asymmetric induction, as only a small amount of the chiral source is needed to generate large quantities of an enantiomerically enriched product. wikipedia.orgsolubilityofthings.com

The previously mentioned asymmetric Diels-Alder reaction is a primary example of this principle applied to this compound chemistry. mdpi.com The chirality of the entire process originates from the BINOL-derived component of the supramolecular catalyst. This catalyst creates a chiral pocket that differentiates between the two faces of the this compound molecule, guiding the approach of the diene to yield one enantiomer of the product almost exclusively, as evidenced by the greater than 99% enantiomeric excess. mdpi.comnii.ac.jp This represents a highly successful instance of external asymmetric induction, where the chiral information is transferred via the catalyst in the transition state. wikipedia.org

Regio- and Stereocontrol in Catalytic Processes

Catalytic processes offer powerful tools for controlling both the regioselectivity (where bonds form) and stereoselectivity (the 3D arrangement of atoms) of chemical reactions.

In the chemistry of this compound, stereocontrol is exceptionally demonstrated by the chiral B(C₆F₅)₃-based catalyst, which provides outstanding enantiocontrol and also governs the endo/exo selectivity of the Diels-Alder reaction. mdpi.com Diastereocontrol, on the other hand, is exemplified by the substrate-controlled reaction with thebaine. mdpi.com

Regiocontrol is also a significant consideration. The reaction between thebaine and this compound is notable because, in addition to the standard [4+2] Diels-Alder adducts, a hetero-Diels-Alder product was also observed. mdpi.com This indicates that the dienophile can react in different ways, making regiocontrol a key challenge and an area for catalytic development.

Advanced Characterization and Theoretical Investigations of 2 Fluoroacrolein

Spectroscopic Elucidation of 2-Fluoroacrolein and its Adducts

Spectroscopic methods are fundamental to the structural identification and characterization of this compound and its various reaction products. Techniques such as NMR, IR, and MS provide detailed information about the molecular framework, functional groups, and elemental composition.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Advanced NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is a powerful tool for the unambiguous structure determination of this compound adducts. organicchemistrydata.org The presence of the fluorine atom provides a unique spectroscopic handle via ¹⁹F NMR and induces characteristic splitting patterns in ¹H and ¹³C spectra. magritek.comthermofisher.comjeolusa.com

A notable application is in the analysis of Diels-Alder reactions. For instance, the reaction of this compound with thebaine yields a diastereomeric mixture of 7-fluoro-7-formyl cycloadducts. mdpi.comresearchgate.net The ratio of the resulting 7β-fluoro-7α-formyl to 7α-fluoro-7β-formyl diastereomers was determined to be 88:12 by integrating the distinct signals of the formyl protons in the ¹H NMR spectrum. mdpi.com

In studies of fluorinated organosulfur compounds, NMR has been used to characterize various adducts. The reaction of this compound with ethyl acrylate, generated in situ, produces Diels-Alder adducts whose structures were confirmed by NMR. mdpi.com Furthermore, ¹⁹F NMR is particularly valuable for monitoring reactions and characterizing fluorinated products. For example, in the analysis of complex mixtures, ¹⁹F NMR spectra showed a series of multiplets for various polysulfane species, with chemical shifts (δ) appearing around -99 to -100 ppm. mdpi.com

Detailed spectroscopic data from representative studies are often presented to support structural assignments. rsc.org

Table 1: Representative NMR Spectroscopic Data for a Fluorinated Compound Derivative This table is illustrative of the types of data obtained in research; specific values are context-dependent.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| ¹H | 7.30 | t | 7.4 |

| ¹³C | 164.47 | t | 33.1 |

| ¹⁹F | -105.83 | t | 16.8 |

Data derived from a representative study of a fluorinated ester. rsc.org

Infrared and Mass Spectrometric Characterization

Infrared (IR) spectroscopy and mass spectrometry (MS) are routinely used alongside NMR to provide comprehensive characterization. IR spectroscopy is effective for identifying key functional groups, such as the C=O stretch of the aldehyde or ester and the C-F bond vibrations. mdpi.comrsc.org

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of newly synthesized compounds. mdpi.com Techniques like Direct Analysis in Real Time (DART) mass spectrometry have been employed to obtain exact mass data for this compound-derived adducts and other complex reaction mixtures. mdpi.comscholaris.ca For example, HRMS was used to confirm the mass of a C₆H₉F₂S₂ species, with a calculated m/z of 183.0114 for the [M+H]⁺ ion. mdpi.com In other analyses, GC-MS has been utilized to detect reaction products in complex mixtures. rsc.org

Single-Crystal X-ray Diffraction Studies of this compound Derivatives

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement, conformation, and absolute configuration of crystalline solids. researchgate.netnih.gov For molecules that are difficult to crystallize, such as this compound itself, derivatization is a common strategy to generate suitable crystals for analysis. nih.gov

Diels-Alder reactions, for example, produce cycloadducts that may be more amenable to crystallization. The reaction between this compound and thebaine is known to produce such adducts. mdpi.comresearchgate.net While the structures of these specific adducts have been analyzed by NMR, obtaining single crystals for X-ray analysis provides ultimate proof of stereochemistry. In a related context, the structure of S-2-fluoro-2-propenyl-L-cysteine, a compound containing a similar fluoro-propenyl moiety, was successfully determined by X-ray crystallography, confirming its absolute configuration. mdpi.com This highlights the power of SCXRD in unambiguously elucidating the stereochemical details of complex fluorinated molecules.

Computational Chemistry for this compound

Theoretical and computational chemistry provides invaluable insights into the intrinsic properties of this compound, complementing experimental findings. These methods can predict molecular properties and map out reaction pathways that may be difficult to observe empirically.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic structure of this compound. scribd.com These calculations provide information on electron distribution, molecular orbital energies (such as the HOMO and LUMO), and molecular geometry. The presence of the highly electronegative fluorine atom significantly influences the electronic properties of the conjugated acrolein system. This affects the molecule's reactivity, particularly the electrophilicity of the carbonyl carbon and the susceptibility of the C=C double bond to nucleophilic attack or participation in cycloaddition reactions. dokumen.pub The empty p-orbital on boron in organoboron compounds, which are isoelectronic with carbocations, leads to B-C π-conjugation, a phenomenon that can be studied computationally. dokumen.pub

Theoretical Analysis of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of reactions involving this compound. scribd.com By modeling the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates, and calculate their relative energies to determine activation barriers. scholaris.ca

This approach is particularly useful for understanding the regio- and stereoselectivity of reactions. For example, in the Diels-Alder reaction between this compound and a diene like thebaine, DFT calculations can model the different possible transition states (e.g., endo vs. exo, and different facial approaches) to explain why a particular diastereomer is formed preferentially. mdpi.comscribd.com Computational studies have been used to show that fluorine substitution at the 2-position of an allyl group has a minimal effect on the energy of vulcanchem.comfishersci.ca-sigmatropic rearrangement transition states. mdpi.com Such theoretical analyses provide a deeper understanding of the underlying principles that govern the chemical behavior of this compound. unl.pt

Molecular Modeling for Conformational Analysis

Theoretical investigations into the molecular structure of this compound primarily focus on its conformational isomers. Like acrolein and its other derivatives, this compound is expected to exist as two main planar conformers: the s-trans and s-cis isomers, which arise from rotation around the C-C single bond. Molecular modeling serves as a powerful tool to determine the relative stabilities of these conformers, the energy barriers to their interconversion, and their precise geometric parameters.

Computational studies, typically employing ab initio and Density Functional Theory (DFT) methods, are used to explore the potential energy surface of the molecule as a function of the C-C single bond dihedral angle (O=C-C=C). These calculations can predict which conformer is the most stable and quantify the energy difference between the isomers. For related α,β-unsaturated carbonyl compounds, the s-trans conformer is often found to be more stable than the s-cis form due to reduced steric hindrance. However, the introduction of a fluorine atom at the 2-position can influence the conformational preference through electronic effects, such as dipole-dipole interactions and hyperconjugation.

Theoretical calculations for analogous molecules, such as α-fluoroacetophenones, have demonstrated that both cis and gauche conformers can be stable, with their relative populations being influenced by the solvent environment. nih.gov A similar approach for this compound would involve geometry optimization of both the s-cis and s-trans conformers, followed by frequency calculations to confirm that they represent true energy minima. The transition state for the rotation between these two forms would also be located and characterized.

The results of such molecular modeling studies are typically presented in data tables that summarize key energetic and geometric parameters.

Table 1: Representative Data from Conformational Analysis of this compound This table illustrates the typical data generated from molecular modeling studies. The values are hypothetical and serve to represent the expected outputs of such an analysis.

| Parameter | s-trans Conformer | s-cis Conformer | Rotational Transition State |

| Relative Energy (kcal/mol) | 0.00 (most stable) | > 0 | Higher than both conformers |

| Dihedral Angle (O=C-C=C) | ~180° | ~0° | ~90° |

| Dipole Moment (Debye) | Calculated Value | Calculated Value | Not Applicable |

| Key Bond Lengths (Å) | |||

| C=O | Calculated Value | Calculated Value | Calculated Value |

| C-C | Calculated Value | Calculated Value | Calculated Value |

| C=C | Calculated Value | Calculated Value | Calculated Value |

| C-F | Calculated Value | Calculated Value | Calculated Value |

These theoretical investigations provide fundamental insights into the intrinsic properties of the this compound molecule, which are essential for understanding its reactivity and spectroscopic behavior. For instance, the calculated vibrational frequencies can be compared with experimental infrared and Raman spectra to confirm the presence of different conformers in a sample.

Emerging Research Directions and Future Perspectives for 2 Fluoroacrolein

Novel Synthetic Applications and Methodologies

Recent research has highlighted the potential of 2-fluoroacrolein in the synthesis of diverse and complex organic molecules. One notable application is in the preparation of fluorinated amino acids. For instance, 3-fluorovinylglycine has been synthesized from this compound through a modified Strecker synthesis. nih.govtandfonline.com This method involves the transformation of the aldehyde into a cyanoamine, followed by hydrolysis to yield the desired amino acid. arkat-usa.orgarkat-usa.org Such fluorinated amino acids are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. arkat-usa.org

Furthermore, new methodologies for the synthesis of this compound itself are being developed to improve efficiency and scalability. chemicalbook.comthieme-connect.com A reported method involves the hydrolysis of 1-((1-butoxy-2-fluoropropenyl)oxy)butane with hydrochloric acid, achieving a 90% yield. chemicalbook.com Another approach involves the thermolysis of a 2,2-chlorofluorocyclopropanone acetal (B89532), which yields phenyl 2-fluoroacrylate, a derivative of this compound. tandfonline.com These advancements in synthetic routes are crucial for making this compound more accessible for broader research and application. lookchem.com

Exploration of Undiscovered Reactivity Modes

The reactivity of this compound is a subject of ongoing investigation, with a particular focus on its behavior in cycloaddition reactions. molaid.comslideshare.net In Diels-Alder reactions, this compound has been shown to react with dienes like thebaine to form diastereomeric mixtures of adducts. nih.govsci-hub.semdpi.com Interestingly, these reactions can also lead to the formation of hetero-Diels-Alder adducts, highlighting the nuanced reactivity of this dienophile. nih.govmdpi.com The regioselectivity and stereoselectivity of these cycloadditions are influenced by the electronic and steric properties of both the diene and the dienophile. nih.gov

Researchers are also exploring the potential of this compound in other types of cycloadditions, such as [2+2] cycloadditions, to synthesize strained four-membered rings. libretexts.org The presence of the fluorine atom can influence the orbital energies of the molecule, potentially leading to unique reactivity in thermally or photochemically induced cycloadditions. libretexts.org Additionally, the synthesis of azadienes from this compound has been reported, which then smoothly undergo cycloaddition with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to produce fluoropyridines after hydrolysis. psu.edu

Integration into Advanced Materials Science

The incorporation of fluorine-containing monomers like this compound and its derivatives into polymers can impart desirable properties such as enhanced thermal stability and improved hydrophobicity. smolecule.com The strong carbon-fluorine bond contributes to the thermal resistance of the resulting polymers, making them suitable for high-performance applications. smolecule.com For example, the polymer of phenyl 2-fluoroacrylate has been noted for its potential in the aeronautics industry. tandfonline.com

2-Fluoroacrylates, derived from this compound, are considered important monomers for fluorine-containing optical fiber materials. google.com These materials exhibit high glass transition temperatures, low surface energy, and resistance to aging. google.com The oxidation of this compound is a key step in producing 2-fluoroacrylic acid, a precursor for these polymer applications. smolecule.comgoogle.com Research in this area focuses on developing efficient oxidation methods and exploring the polymerization of these fluorinated monomers to create novel materials with tailored properties.

Development of New Catalytic Systems for this compound Transformations

The development of new catalytic systems is crucial for controlling the reactivity and selectivity of transformations involving this compound. In the context of cycloaddition reactions, chiral supramolecular catalysts have been developed to achieve high enantioselectivity in Diels-Alder reactions of acroleins. lookchem.commdpi.com While initial results with some catalysts showed poor enantioselectivity for this compound, modifications to the catalyst structure led to significant improvements. mdpi.com This highlights the potential for designing tailor-made catalysts to control the stereochemical outcome of reactions with this specific substrate.

Phase transfer catalysis has also been employed in the synthesis of precursors to this compound. researchgate.netgoogleapis.comgoogleapis.com For instance, the condensation of chlorofluorocarbene with 1-ethoxy-1-phenoxyethylene to form a cyclopropanone (B1606653) acetal, a precursor to phenyl 2-fluoroacrylate, was successfully achieved using phase transfer catalysis. tandfonline.comresearchgate.net This methodology offers a practical and efficient way to synthesize key intermediates. Future research will likely focus on developing even more efficient and selective catalytic systems for various transformations of this compound, including asymmetric syntheses and polymerizations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Fluoroacrolein, and what analytical methods are recommended for confirming its purity and structure?

- Methodological Answer : The synthesis of this compound typically involves fluorination of acrolein derivatives or selective oxidation of fluorinated precursors. For example, H. Molines et al. describe a large-scale synthesis using fluorinated intermediates under controlled anhydrous conditions . To confirm purity and structure, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H), infrared (IR) spectroscopy for functional group analysis, and gas chromatography–mass spectrometry (GC-MS) for purity assessment. Experimental protocols must include solvent selection, reaction temperature, and stoichiometric ratios, as reproducibility hinges on precise documentation .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Due to its α,β-unsaturated aldehyde structure and fluorine substituent, this compound is prone to polymerization and hydrolysis. Storage under inert atmospheres (e.g., argon) at low temperatures (-20°C) in amber vials is recommended. Prior to use, confirm stability via thin-layer chromatography (TLC) or NMR. Include degradation kinetics in experimental design, monitoring time-dependent changes in concentration under varying conditions (pH, temperature) .

Advanced Research Questions

Q. What experimental design principles apply when investigating the reactivity of this compound in Diels-Alder reactions under varying solvent conditions?

- Methodological Answer : To assess solvent effects, design a matrix of solvents (polar aprotic, protic, nonpolar) and measure reaction rates using kinetic studies. Control variables include substrate concentration, temperature, and catalyst presence. Use high-performance liquid chromatography (HPLC) to track product formation and density functional theory (DFT) calculations to model solvent interactions with the fluorine substituent. Ensure triplicate trials to account for experimental variability, and apply statistical tools (e.g., ANOVA) to validate significance .

Q. How can computational chemistry elucidate the electronic effects of the fluorine substituent in this compound?

- Methodological Answer : Computational studies should combine molecular orbital theory (e.g., HOMO-LUMO analysis) and electrostatic potential mapping to evaluate fluorine’s electron-withdrawing effects. Software like Gaussian or ORCA can optimize geometries at the B3LYP/6-31G* level. Compare results with non-fluorinated analogs (e.g., acrolein) to isolate substituent effects. Validate computational data with experimental spectroscopic results (e.g., NMR chemical shifts) .

Q. What strategies resolve discrepancies in kinetic data for this compound’s thermal degradation?

- Methodological Answer : Contradictions in degradation rates may arise from impurities or uncontrolled variables (e.g., trace moisture). Implement systematic error analysis: (1) Repeat experiments with freshly distilled samples; (2) Use differential scanning calorimetry (DSC) to monitor exothermic decomposition events; (3) Apply multivariate regression to identify confounding factors. Cross-reference data with peer-reviewed studies to align methodologies (e.g., reaction vessel material, gas environment) .

Methodological and Data Analysis Questions

Q. How should researchers structure the "Materials and Methods" section to ensure reproducibility of this compound studies?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: Specify reagent grades (e.g., ≥99% purity), instrumentation models (e.g., Bruker AVANCE III HD 400 MHz NMR), and synthesis conditions (e.g., "stirred at −78°C under N₂ for 24 h"). For novel protocols, provide step-by-step procedures; for established methods, cite original sources. Include calibration curves for quantitative analyses and raw data in supplementary files .

Q. What criteria define a robust research question for studying this compound’s environmental fate?

- Methodological Answer : Apply the FINER framework: Ensure the question is Feasible (e.g., "Does this compound undergo photolytic degradation in aqueous solutions?"), Interesting (addresses knowledge gaps in fluorinated pollutant behavior), Novel (compares with non-fluorinated analogs), Ethical (avoids ecotoxicological risks in fieldwork), and Relevant (aligns with EPA guidelines on fluorinated compounds). Use PICO(T) to structure variables: Population (environmental matrices), Intervention (UV exposure), Comparison (dark controls), Outcome (degradation half-life), Time (48-hour monitoring) .

Data Presentation and Peer Review Considerations

Q. How should conflicting spectroscopic data for this compound be addressed in publications?

- Methodological Answer : Disclose all raw data in supplementary materials and provide annotated spectra highlighting peak assignments. If discrepancies persist (e.g., unexpected ¹⁹F NMR shifts), conduct control experiments with deuterated solvents or alternative probes (e.g., X-ray crystallography). Discuss potential causes (e.g., solvent polarity effects, tautomerism) in the "Results and Discussion" section, citing analogous cases in fluorinated aldehydes .

Q. What are the best practices for incorporating computational and experimental data in a single study on this compound?

- Methodological Answer : Integrate datasets by aligning computational predictions (e.g., reaction energy barriers) with experimental kinetics. Use correlation plots (e.g., calculated vs. observed activation energies) and statistical metrics (R² values). In the "Discussion," address limitations (e.g., basis set size in DFT) and propose iterative refinements. Follow IAFOR Journal guidelines for separating technical details (in appendices) from high-level insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.